molecular formula C14H12N2O3 B11563262 3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11563262
M. Wt: 256.26 g/mol
InChI Key: XTEBVHJWOWVYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a phenol group, a nitrophenyl group, and a methylideneamino linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol can be achieved through the condensation reaction between 3-methyl-2-aminophenol and 4-nitrobenzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Halogenated derivatives of the phenol group.

Scientific Research Applications

3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitrophenyl group can engage in π-π interactions. These interactions can influence biological pathways and enzyme activities, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol
  • 3-methyl-2-{[(E)-(4-chlorophenyl)methylidene]amino}phenol
  • 2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenol

Uniqueness

3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol is unique due to the presence of both a methyl group and a nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-methyl-2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C14H12N2O3/c1-10-3-2-4-13(17)14(10)15-9-11-5-7-12(8-6-11)16(18)19/h2-9,17H,1H3

InChI Key

XTEBVHJWOWVYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.